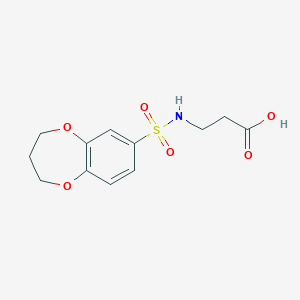
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid
描述
3-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid: is a synthetic organic compound characterized by its unique benzodioxepine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid typically involves multiple steps:
Formation of the Benzodioxepine Ring: The initial step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxepine ring.
Sulfonation: The benzodioxepine intermediate is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Amidation: The sulfonylated intermediate undergoes amidation with β-alanine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to sulfinamide or sulfenamide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxepine ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Various substituted benzodioxepine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The benzodioxepine ring system is a common motif in many pharmacologically active compounds, and the sulfonamide group is known for its role in enzyme inhibition.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
作用机制
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzodioxepine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid
- 3-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid
Uniqueness
Compared to similar compounds, 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid is unique due to its specific combination of the benzodioxepine ring and the sulfonamido group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its properties and applications are likely to uncover new and exciting uses for this compound.
属性
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c14-12(15)4-5-13-20(16,17)9-2-3-10-11(8-9)19-7-1-6-18-10/h2-3,8,13H,1,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOYLSJFWZFPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCCC(=O)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3386863.png)

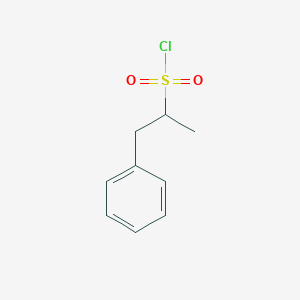

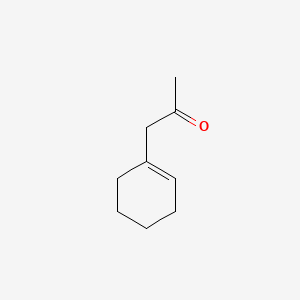
![2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3386891.png)
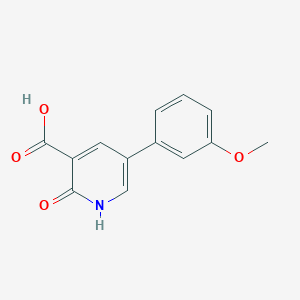
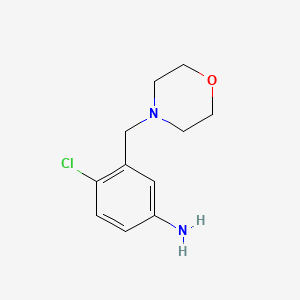
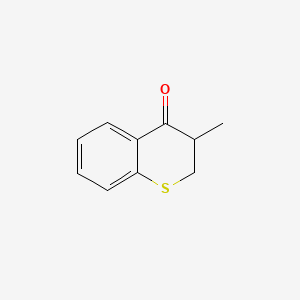
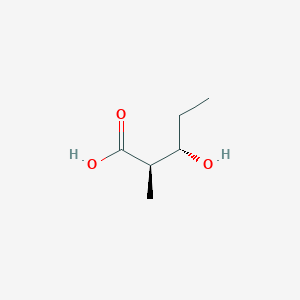
![N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B3386929.png)
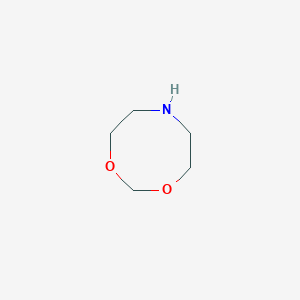
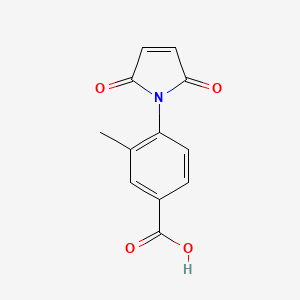
![Bicyclo[6.1.0]nonane-9-carboxylic acid](/img/structure/B3386945.png)
